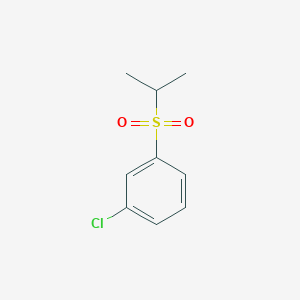
6,8-Dibromo-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .
Synthesis Analysis
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .Chemical Reactions Analysis
The chemical reactions involving 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
Los reactivos de N-bromo sulfonamida se han utilizado como catalizadores para la síntesis de compuestos orgánicos. Por ejemplo, un compuesto relacionado se ha utilizado para la preparación de derivados de 9-aril-1,8-dioxo-octahidro-xanteno a través de una reacción de condensación .
Investigación Farmacéutica
Se han sintetizado y evaluado derivados de 6,8-dibromoquinolina por su eficacia in vitro contra líneas celulares de cáncer de mama MCF-7. Algunos derivados exhibieron potentes valores de GI50 y TGI, lo que indica su potencial como agentes terapéuticos .
Ciencia de los Materiales
La bromación de heterociclos parentales ha llevado a la síntesis de compuestos hidrolítica y térmicamente estables. Estos procesos podrían ser relevantes para el desarrollo de materiales con propiedades específicas .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular han demostrado que ciertos derivados pueden formar enlaces de hidrógeno con sitios activos en las proteínas. Esto sugiere aplicaciones potenciales en el diseño de inhibidores o moduladores para objetivos biológicos .
Síntesis Química
El compuesto se ha utilizado en la síntesis de quinolinas y tetrahidroquinolinas sustituidas con arilo, lo que indica su utilidad como bloque de construcción en la síntesis química .
Mecanismo De Acción
Target of Action
Quinoline derivatives, which include 6,8-dibromo-1,2,3,4-tetrahydroquinoline, are known for their wide range of biological activities and chemotherapeutic activities .
Mode of Action
The mode of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline involves electrophilic bromination and radical dehydrogenation sequences . This compound is synthesized from tetrahydroquinolines using NBS as the electrophile and oxidant . The cascade transformation proceeds with good functional group tolerance under metal-free conditions .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell cycle arrest, apoptosis, disruption of cell migration, inhibition of angiogenesis .
Pharmacokinetics
The compound’s molecular weight is 290982460737228 , which could influence its pharmacokinetic properties.
Análisis Bioquímico
Biochemical Properties
6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly in the context of its antiproliferative activity. This compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to cause DNA fragmentation in certain cancer cell lines, indicating its potential to induce apoptosis . It does not inhibit the Topoisomerase I enzyme, which is often targeted by other anticancer agents . The interactions of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline with these biomolecules highlight its potential as a selective anticancer agent.
Cellular Effects
The effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells . It induces apoptosis in these cells, leading to cell death. Additionally, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline influences cell signaling pathways and gene expression, contributing to its anticancer effects . The impact on cellular metabolism and the disruption of cell cycle progression further underscore its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. One of the primary actions is the induction of apoptosis via DNA fragmentation . This compound interacts with specific biomolecules, leading to the activation of apoptotic pathways. Although it does not inhibit Topoisomerase I, it still effectively induces cell death in cancer cells . The binding interactions and enzyme modulation by 6,8-Dibromo-1,2,3,4-tetrahydroquinoline are crucial for its antiproliferative activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline over time have been studied in laboratory settings. This compound has shown consistent antiproliferative effects in in vitro studies, with its activity remaining stable over extended periods . Long-term exposure to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline has been associated with sustained antiproliferative effects and apoptosis induction in cancer cell lines . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
In animal models, the effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline vary with different dosages. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . The threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that influence its activity and efficacy . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential. The interactions with metabolic enzymes also affect the levels of metabolites, contributing to the overall biochemical effects of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline .
Transport and Distribution
The transport and distribution of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline within cells and tissues are essential for its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is vital for optimizing the delivery and efficacy of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline in therapeutic applications.
Subcellular Localization
The subcellular localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a critical role in its activity and function. This compound is directed to specific cellular compartments, where it exerts its effects . Targeting signals and post-translational modifications influence the localization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, directing it to organelles such as the nucleus and mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRBNSPFBIZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 6,8-dibromo-1,2,3,4-tetrahydroquinoline be chemically modified, and what are the implications for its activity?
A: This compound serves as a versatile building block for synthesizing various substituted quinoline derivatives. Researchers, such as those in [], have successfully utilized Suzuki-Miyaura coupling reactions to introduce aryl substituents at the 6- and 8- positions of the molecule. These modifications allow for exploring the structure-activity relationship (SAR) and optimizing the compound's properties for desired applications. By introducing different substituents, researchers can investigate how these changes impact the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.
Q2: What are the decision-making processes involved in identifying promising anticancer agents based on experimental data, and how does 6,8-dibromo-1,2,3,4-tetrahydroquinoline fit into this context?
A: Identifying promising anticancer agents often involves evaluating multiple criteria, including antiproliferation activity and cytotoxicity. Rahimizadeh et al. [] utilized a multi-criteria decision-making methodology (MCDM) alongside experimental data to rank the efficacy of several quinoline derivatives. Their research identified 6,8-dibromo-1,2,3,4-tetrahydroquinoline as one of the most promising agents against the tested cancer cell lines. This highlights the importance of combining experimental results with robust analytical tools like MCDM to systematically identify and prioritize lead compounds in drug discovery.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


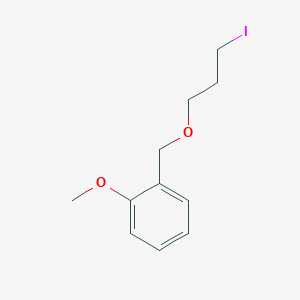
![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)


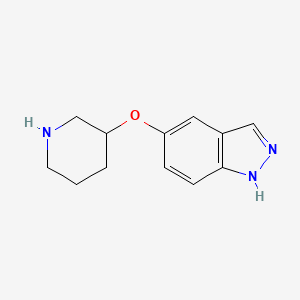
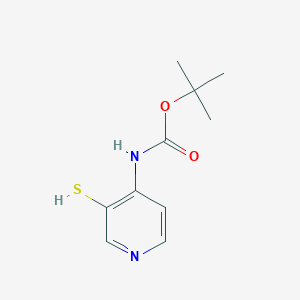

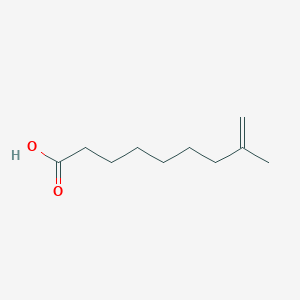
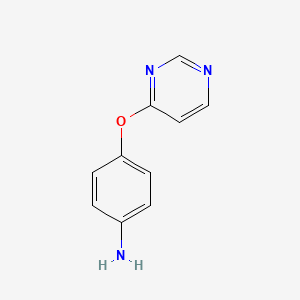
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
